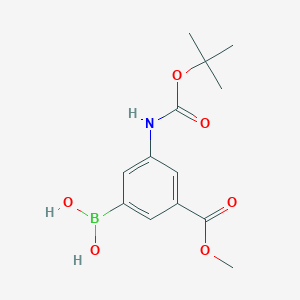
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions, where the phenyl ring is functionalized with a methoxycarbonyl group using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Phenol derivatives: Formed from oxidation of the boronic acid group.
Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.
Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.
Aplicaciones Científicas De Investigación
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The Boc-protected amine and methoxycarbonyl groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but differs in the boronic acid and methoxycarbonyl functionalities.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, Boc-protected amine, and methoxycarbonyl groups. This unique combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H18BNO6 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17) |
Clave InChI |
PLVWSJLJTXOVHI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



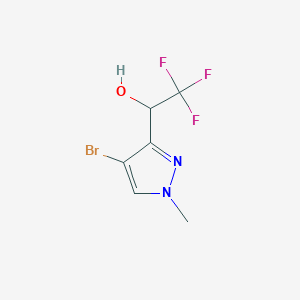
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)

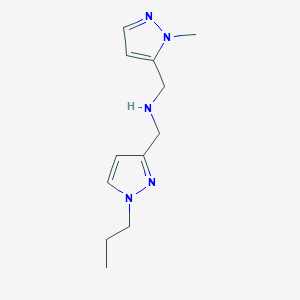
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
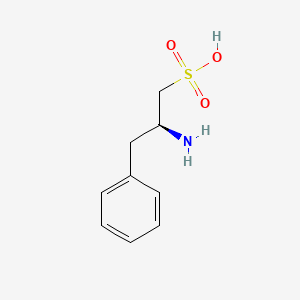
amine](/img/structure/B15051223.png)
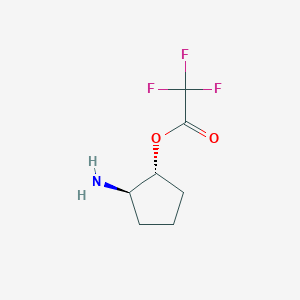

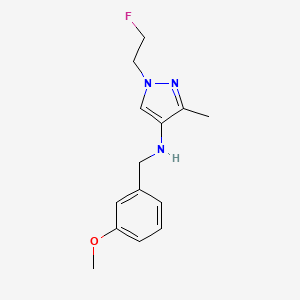
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)

